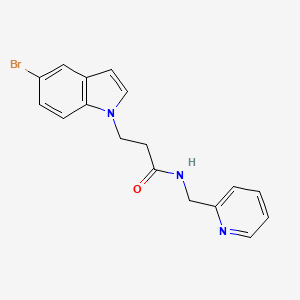![molecular formula C17H21N3O2 B4856520 N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]cyclohexanecarboxamide](/img/structure/B4856520.png)
N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]cyclohexanecarboxamide
Übersicht
Beschreibung
N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]cyclohexanecarboxamide, also known as PAC-1, is a small molecule that has been developed as a potential anticancer agent. It was first synthesized in 2005 by researchers at the University of Illinois at Urbana-Champaign.
Wirkmechanismus
N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]cyclohexanecarboxamide works by binding to a specific site on procaspase-3, causing a conformational change that activates the enzyme. This leads to the cleavage of various cellular proteins, ultimately resulting in apoptosis. The exact mechanism by which this compound binds to procaspase-3 is still being studied.
Biochemical and Physiological Effects
This compound has been shown to be effective against a variety of cancer cell lines, including those derived from breast, lung, colon, and pancreatic tumors. It has also been shown to enhance the efficacy of other anticancer agents, such as paclitaxel and cisplatin.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]cyclohexanecarboxamide is that it is relatively easy to synthesize and purify. It also has low toxicity, making it a promising candidate for further development as an anticancer agent. However, its efficacy in vivo has not yet been fully established, and more research is needed to determine its potential as a clinical therapy.
Zukünftige Richtungen
There are several potential future directions for research on N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]cyclohexanecarboxamide. One area of interest is the development of more potent derivatives that can target other members of the caspase family, such as caspase-7. Another direction is the use of this compound in combination with other anticancer agents to enhance their efficacy. Finally, studies are needed to determine the pharmacokinetics and toxicity of this compound in animal models, with the ultimate goal of developing it as a clinical therapy for cancer.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]cyclohexanecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It specifically targets procaspase-3, an inactive precursor of an enzyme that plays a key role in the apoptotic pathway. By activating procaspase-3, this compound can trigger the death of cancer cells without affecting healthy cells.
Eigenschaften
IUPAC Name |
N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-20(17(21)14-10-6-3-7-11-14)12-15-18-19-16(22-15)13-8-4-2-5-9-13/h2,4-5,8-9,14H,3,6-7,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYKWGVSCKJNKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NN=C(O1)C2=CC=CC=C2)C(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(methylthio)-N-[2-(methylthio)phenyl]-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4856439.png)
![N-({4-allyl-5-[(2-anilino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-3,4-dichlorobenzamide](/img/structure/B4856452.png)
![N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-thiophenesulfonamide](/img/structure/B4856455.png)


![N-(4-{[(2-methoxyphenyl)amino]carbonyl}phenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B4856474.png)
![3-(2-methoxyphenyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4856488.png)
![6-(4-chlorobenzylidene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4856501.png)
![2-ethyl 4-propyl 3-methyl-5-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4856525.png)
![N-(2-(2-furyl)-1-{[(2-methoxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4856527.png)
![2-[(4-bromobenzyl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4856536.png)
![7-(2-furylmethyl)-5,6-dimethyl-4-(4-morpholinyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B4856542.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-1-pyrrolidinecarbothioamide](/img/structure/B4856548.png)
![4-[2-(4,6-dioxo-1-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzenesulfonic acid](/img/structure/B4856556.png)